Asperuloside

説明

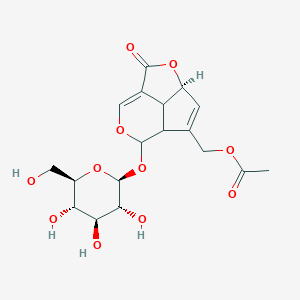

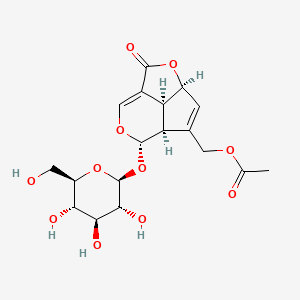

Structure

3D Structure

特性

IUPAC Name |

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIPGYWNOBGEMH-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1[C@@H](OC=C3C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-45-1 | |

| Record name | Asperuloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asperuloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2aS-(2aα,4aα,5α,7bα)]-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPERULOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CFI02X39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Asperuloside in the Rubiaceae Family: Natural Sources, Extraction, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside, an iridoid glycoside, is a significant secondary metabolite predominantly found within the plant kingdom, most notably in the Rubiaceae family.[1][2][3] First isolated from the roots of Rubia tinctorum L., this compound has garnered substantial interest from the scientific community due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects.[1][3] this compound and other iridoid glycosides serve as chemotaxonomic markers for classifying species within the Rubiaceae family, particularly within the Rubioideae subfamily.[1][4] This technical guide provides an in-depth overview of the natural sources of this compound within the Rubiaceae family, details on its extraction and quantification, and a summary of its known biological activities.

Natural Sources of this compound in Rubiaceae

This compound is distributed across numerous genera within the Rubiaceae family, which comprises approximately 615 genera and 14,200 species.[5] The presence and concentration of this iridoid glycoside can vary significantly between species and even different parts of the same plant (leaves, roots, fruits).[1] The Rubioideae subfamily is recognized as a particularly rich source.[1][6]

Quantitative Data on this compound Content

The following table summarizes key species within the Rubiaceae family reported as sources of this compound, along with quantitative data where available.

| Genus | Species | Plant Part(s) | This compound Yield/Content | Reference(s) |

| Coprosma | C. quadrifida | Aerial parts | 7.0% w/w | [7] |

| Galium | G. verum | Blossoms, Herb | Most abundant compound | [3][8] |

| Rubia | R. tinctorum | Root | First isolation source | [1] |

| Hedyotis | H. diffusa | Whole plant | Key active component | [1] |

| Morinda | M. citrifolia (Noni) | Fruit | Quantified via HPLC-PDA | [9][10] |

| Paederia | P. scandens | Aerial parts | Precursor to new iridoids | [11] |

| Psychotria | P. luzoniensis | Leaves | Isolated compound | [3] |

| P. rubra | Not specified | Reported presence | [12] | |

| Oldenlandia | O. herbacea | Not specified | Reported presence | [12] |

Methodologies for Extraction, Isolation, and Quantification

The successful study and utilization of this compound rely on efficient and robust experimental protocols. Methodologies range from traditional solvent extraction to modern, rapid techniques.

Experimental Protocols

1. Pressurised Hot Water Extraction (PHWE)

-

Application: Efficiently used for multigram isolation of this compound from Coprosma quadrifida.[7]

-

Methodology:

-

Plant Material: Dried and ground aerial parts of the plant material are used.

-

Apparatus: A modified household espresso machine can be utilized for this rapid extraction.[7]

-

Procedure: The ground plant material is packed into the filter basket of the espresso machine. Pressurised hot water is then passed through the biomass.

-

Extraction: The resulting aqueous extract contains a high concentration of this compound.

-

Purification: The crude extract can be further purified by recrystallization from water to yield pure this compound.[7]

-

2. Solvent Extraction

-

Application: Widely used for various species, including Paederia scandens and Rubia cordifolia.[11][13]

-

Methodology:

-

Plant Material: Dried and powdered plant material (e.g., roots, leaves, aerial parts) is prepared.[11][14]

-

Initial Extraction: The biomass is soaked overnight, typically in 80% aqueous acetone or methanol, and the process is repeated multiple times (e.g., 3 times).[11][13]

-

Solvent Evaporation: The combined extracts are concentrated under reduced pressure (in vacuo) to obtain a crude extract.

-

Fractionation (Liquid-Liquid Partitioning): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (1-BuOH), to separate compounds based on their polarity.[11]

-

Isolation: The desired fractions (often the butanol and water fractions for polar glycosides) are subjected to further purification using techniques like silica gel column chromatography.[14]

-

3. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Application: A validated method for the quantitative analysis of this compound in fermented and non-fermented Morinda citrifolia (Noni) extracts.[9][10]

-

Methodology:

-

System: An HPLC system equipped with a Photodiode Array (PDA) detector.[10]

-

Column: A C18 reverse-phase column (e.g., Shiseido C18, 4.6 mm × 250 mm, 5.0 μm) is commonly used.[9]

-

Mobile Phase: A gradient elution system is typically employed, often consisting of two solvents: (A) 0.1% formic acid in water and (B) methanol or acetonitrile. The gradient is programmed to separate the analytes effectively over a run time (e.g., 35 minutes).[9][10]

-

Detection: The PDA detector is set to monitor the absorbance at the maximum wavelength for this compound (typically around 234 nm).

-

Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations (e.g., 1.56 to 100 μg/mL). The concentration in the sample is determined by comparing its peak area to the calibration curve.[9][10]

-

Validation: The method is validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[9][10]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound from a plant source in the Rubiaceae family.

References

- 1. ovid.com [ovid.com]

- 2. Phytochemical and pharmacological properties of this compound, a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Rubiaceae - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. This compound | C18H22O11 | CID 84298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phytochemical Characterization, Antioxidant and Anti-Proliferative Properties of Rubia cordifolia L. Extracts Prepared with Improved Extraction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Characterization of Compounds from Ochreinauclea maingayi (Hook. f.) Ridsd. (Rubiaceae) with the Aid of LCMS/MS Molecular Networking | MDPI [mdpi.com]

The Core Biosynthetic Pathway: From Primary Metabolism to Asperuloside

An In-depth Technical Guide to the Biosynthesis of Iridoid Glycosides like Asperuloside

For Researchers, Scientists, and Drug Development Professionals

Freiburg, Germany – October 31, 2025 – Iridoid glycosides represent a vast and diverse class of monoterpenoids that are crucial to plant defense mechanisms and serve as precursors for a variety of valuable pharmaceuticals.[1][2] this compound, an iridoid glycoside found predominantly in the Rubiaceae family, has garnered significant attention for its anti-inflammatory and potential anti-obesity properties.[3][4][5] This technical guide offers a detailed exploration of the core biosynthetic pathway of iridoid glycosides, with a specific focus on this compound, tailored for professionals in research and drug development. It covers the enzymatic cascade, key intermediates, quantitative data, and detailed experimental methodologies essential for studying this intricate pathway.

The biosynthesis of iridoid glycosides is a complex metabolic pathway that originates from universal terpene precursors.[6] The pathway can be segmented into three primary stages: the formation of the iridoid skeleton, a series of oxidative modifications and glycosylation, and finally, the specific tailoring steps that lead to diverse structures like this compound.

Stage 1: Formation of the Iridoid Precursors

The journey begins with geranyl pyrophosphate (GPP), which is synthesized via either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plants.[1][6][7] The MEP pathway is often considered the more significant contributor to iridoid precursors.[1] GPP is then converted through a series of enzymatic reactions to form the foundational iridoid scaffold, nepetalactol.[6][8]

-

Geraniol Synthase (GES): GPP is first hydrolyzed to geraniol.[6][8]

-

Geraniol-8-hydroxylase (G8H): This cytochrome P450 monooxygenase hydroxylates geraniol, producing 8-hydroxygeraniol.[6][8]

-

8-Hydroxygeraniol Oxidoreductase (8HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.[6][8]

-

Iridoid Synthase (ISY): A pivotal enzyme that performs a reductive cyclization of 8-oxogeranial to form nepetalactol, establishing the characteristic cyclopentane pyran monoterpene structure.[6][9][10]

Stage 2: Core Iridoid Modifications and Glycosylation

Following the formation of nepetalactol, the iridoid skeleton undergoes further modifications, including oxidation and glycosylation, to produce key intermediates like loganin.[6] These steps are critical for the subsequent diversification of iridoid structures.

Stage 3: Biosynthesis of this compound

The specific pathway to this compound involves further modifications of the core iridoid structure. A proposed pathway suggests that a highly oxidized, methyl-free form of loganin undergoes glucosylation to produce deacetyl this compound.[11][12] The final steps leading to this compound involve acetylation.

Quantitative Data on Iridoid Biosynthesis

The efficiency and regulation of the iridoid glycoside biosynthetic pathway are governed by enzyme kinetics, metabolite concentrations, and gene expression levels. While specific kinetic data for every enzyme in the this compound pathway is not extensively documented, transcriptomic and metabolomic studies provide valuable quantitative insights into the pathway's regulation.

Table 1: Relative Expression of Key Biosynthesis Genes in Different Plant Tissues

This table summarizes typical gene expression patterns observed in iridoid-producing plants, where certain tissues show higher biosynthetic activity.[7] Flowers and leaves are often significant sites of iridoid biosynthesis.[1][7]

| Gene | Encoded Enzyme | Root Expression | Stem Expression | Leaf Expression | Flower Expression |

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Low | High | Medium | Medium |

| GPPS | Geranyl diphosphate synthase | Low | High | Medium | High |

| GES | Geraniol Synthase | Low | Medium | High | High |

| G8H | Geraniol-8-hydroxylase | Low | Medium | High | High |

| 8HGO | 8-Hydroxygeraniol Oxidoreductase | Low | Medium | High | High |

| ISY | Iridoid Synthase | Low | Medium | High | High |

| SLS | Secologanin Synthase | Low | Medium | Medium | High |

Note: Expression levels are generalized based on trends reported in studies of various iridoid-producing plants like Gentiana macrophylla and Gardenia jasminoides.[7][13]

Table 2: this compound Content in Different Organs of Galium verum

Metabolite analysis reveals the distribution of the final product within the plant, indicating sites of accumulation which may differ from sites of synthesis.[14]

| Plant Organ | Mean this compound Content (%) |

| Inflorescence | 4.3 |

| Leaf | 1.8 |

| Root | 0.9 |

| Stem | 0.6 |

Data sourced from a study on Galium verum, where the highest concentration was found in the inflorescence.[14]

Experimental Protocols

The elucidation of the iridoid glycoside pathway relies on a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Metabolite Extraction and Analysis

This protocol outlines a general method for the extraction and quantification of iridoid glycosides like this compound from plant material.

Protocol 1: Extraction and Quantification of Iridoid Glycosides

-

Sample Preparation: Collect fresh plant material (e.g., leaves, flowers) and immediately freeze in liquid nitrogen or lyophilize. Grind the tissue to a fine powder.

-

Extraction:

-

Weigh approximately 0.5 g of powdered plant material.

-

Perform hot water extraction by adding 100 ml of water and heating for 30 minutes.[14] Alternatively, use a 50-60% methanol-water solution for extraction, which is effective for a range of iridoids.[15]

-

For enhanced efficiency, pressurized liquid extraction or pressurized hot water extraction can be employed.[3][16]

-

After extraction, centrifuge the mixture to pellet solid debris and collect the supernatant.

-

-

Purification (Optional): For cleaner samples, the aqueous extract can be passed through an Alumina (Al₂O₃) or C18 solid-phase extraction (SPE) column to remove interfering compounds.[14]

-

Analysis:

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[15][17]

-

A common analytical method is reverse-phase HPLC on a C18 column.

-

Quantify the target compounds by comparing peak areas to a standard curve generated from purified this compound.

-

-

Confirmation (TLC): Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis.[14]

Heterologous Expression and Enzyme Assays

To characterize the function of individual enzymes, their corresponding genes are cloned and expressed in heterologous systems like Escherichia coli or yeast (Saccharomyces cerevisiae).[8]

Protocol 2: Functional Characterization of a Biosynthetic Enzyme (e.g., ISY)

-

Gene Cloning:

-

Isolate total RNA from a plant tissue known to express the target gene (e.g., leaves).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target gene (e.g., ISY) using PCR with specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

-

Heterologous Expression:

-

Transform the expression construct into the host organism (E. coli BL21(DE3) or S. cerevisiae).

-

Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli).

-

For cytochrome P450 enzymes like G8H, co-expression with a P450 reductase in yeast is often necessary.[8]

-

-

Protein Purification:

-

Harvest the cells and lyse them to release the cellular contents.

-

If using a His-tagged construct, purify the recombinant protein using nickel-affinity chromatography.

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified enzyme, the substrate (e.g., 8-oxogeranial for ISY), and required cofactors (e.g., NADPH).[18]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Include negative controls (e.g., reaction without enzyme or without cofactor).

-

-

Product Analysis:

Conclusion

The biosynthesis of iridoid glycosides such as this compound is a sophisticated and highly regulated metabolic pathway. A comprehensive understanding of the enzymes, intermediates, and regulatory mechanisms involved is paramount for advancing metabolic engineering efforts.[6] Such efforts could lead to the enhanced production of valuable iridoid-derived pharmaceuticals in microbial or plant-based systems. The experimental protocols and quantitative data presented in this guide provide a solid framework for researchers to further investigate, manipulate, and harness this important biosynthetic pathway for scientific and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Phytochemical and pharmacological properties of this compound, a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Enhances Taste Perception and Prevents Weight Gain in High-Fat Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 15. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties and chemical structure of Asperuloside

An In-depth Technical Guide to the Physicochemical Properties and Chemical Structure of Asperuloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an iridoid glycoside, a class of secondary metabolites found widely in the plant kingdom, particularly within the Rubiaceae family.[1] It has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anti-obesity, and anti-tumorigenic properties.[1][2] This document provides a comprehensive overview of the , intended to serve as a technical resource for researchers and professionals in drug discovery and development. It includes tabulated quantitative data, detailed experimental protocols derived from literature, and a visualization of its key signaling pathway.

Chemical Identity and Structure

This compound is classified as an iridoid monoterpenoid glycoside.[3] Its structure consists of a cyclopentane pyran skeleton characteristic of iridoids, attached to a glucose molecule via a β-glycosidic bond, and further functionalized with an acetate ester.[3] The precise stereochemistry has been elucidated and is crucial for its biological activity.

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value | Citation |

| IUPAC Name | [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate | [3] |

| CAS Number | 14259-45-1 | [4][5][6] |

| Molecular Formula | C₁₈H₂₂O₁₁ | [3][4][5] |

| SMILES | CC(=O)OCC1=C[C@H]2[C@H]3[C@@H]1--INVALID-LINK--O[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [3] |

| InChI Key | IBIPGYWNOBGEMH-DILZHRMZSA-N | [3] |

| Synonyms | Rubichloric acid, Asperulin | [5][6] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound. Source: PubChem CID 84298.[3]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.

General and Physical Properties

| Property | Value | Citation |

| Molecular Weight | 414.36 g/mol | [4][5][6][7] |

| Appearance | White to off-white solid powder | [4][7] |

| Melting Point | 131-132 °C | [4][5] |

| pKa (Predicted) | 12.76 ± 0.70 | [4] |

| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [4] |

| Boiling Point (Predicted) | 704.2 ± 60.0 °C | [4] |

| Storage Temperature | -20°C | [4][6] |

Optical Properties

This compound is a chiral molecule and is optically active, meaning it rotates the plane of polarized light.[8][9] This property is measured using a polarimeter and is reported as the specific rotation.[10][11]

| Property | Value | Conditions | Citation |

| Specific Optical Rotation | [α] = -198.6° | 25 °C, c = 1.44 in water | [4][5] |

| UV Absorption Maximum (λmax) | 231 nm | Not specified | [2] |

Solubility Profile

The solubility of this compound is critical for its formulation and delivery. It is generally soluble in polar solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility | Citation |

| Water | Soluble | 25 mg/mL (60.33 mM) | [4][5][7] |

| Methanol | Soluble | - | [4][5][6] |

| Ethanol | Soluble | 2 mg/mL | [2][5][6] |

| DMSO | Soluble | up to 100 mg/mL (241.34 mM) | [2][6][7] |

| DMF | Soluble | 5 mg/mL | [2][6] |

| Acetone | Soluble | - | [5] |

| Ethyl Acetate | Soluble | - | [5] |

| PBS (pH 7.2) | Soluble | 3 mg/mL | [2] |

| Ether | Practically Insoluble | - | [5] |

| Benzene | Practically Insoluble | - | [5] |

| Chloroform | Practically Insoluble | - | [5] |

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of this compound, from its isolation to the characterization of its anti-inflammatory effects.

Isolation and Purification

This compound can be isolated from various plant sources. A modern and efficient method is rapid pressurised hot water extraction (PHWE).[6]

-

Source Material: Dried and ground plant material (e.g., Coprosma quadrifida).[6]

-

Instrumentation: A pressurised fluid extractor system.

-

Extraction Solvent: Water.

-

Procedure:

-

Plant material is packed into an extraction cell.

-

The cell is heated and pressurized (e.g., 100 °C, 1500 psi).

-

Pressurized hot water is passed through the cell to extract the compounds.

-

The aqueous extract is collected.

-

-

Purification: The crude extract is typically purified using chromatographic techniques, such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound. Purity is often confirmed by analytical HPLC or LC/MS.[6]

Determination of Specific Optical Rotation

This standard method quantifies the optical activity of a chiral compound.[10]

-

Instrumentation: Polarimeter.

-

Procedure:

-

Prepare a solution of this compound of known concentration (c) in a specified solvent (e.g., 1.44 g per 100 mL in water).[4][5]

-

Calibrate the polarimeter using a blank (the pure solvent).

-

Fill a polarimeter cell of a known path length (l) (typically 1 decimeter).

-

Measure the angle of rotation (α) at a specific temperature (T) and wavelength (λ) (typically the sodium D-line, 589 nm).[10]

-

Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) .[11]

-

In Vitro Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 Macrophages)

This widely used cell-based assay assesses the ability of a compound to suppress inflammatory responses.[12]

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) in 6-well plates until they reach a suitable density (e.g., 2 × 10⁵ cells/well).[12]

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.[12]

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the media and incubate for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.[12]

-

Analysis:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12]

-

Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p38, p-ERK, p-JNK, IκB-α, iNOS, COX-2) and a loading control (e.g., β-actin).[12] This allows for the quantification of protein expression and activation.

-

Real-Time PCR: Extract total RNA from the cells, perform reverse transcription to generate cDNA, and then quantify the mRNA expression levels of inflammatory genes using real-time PCR with specific primers.[12]

-

-

Mechanism of Action: Signaling Pathway Visualization

This compound exerts its significant anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][12] Upon stimulation by an inflammatory agent like LPS, these pathways become activated, leading to the transcription of numerous pro-inflammatory genes. This compound intervenes by inhibiting the phosphorylation of key proteins in these cascades.[12]

References

- 1. Phytochemical and pharmacological properties of this compound, a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C18H22O11 | CID 84298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 14259-45-1 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. This compound and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Isolation of Asperuloside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperuloside, an iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-obesity, and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and historical isolation of this compound, detailing the key scientific milestones from its first reported presence to modern extraction techniques. This document outlines the evolution of isolation protocols, summarizes key quantitative data, and visually represents the compound's known signaling pathways to serve as a valuable resource for ongoing research and drug development.

Introduction

This compound is a monoterpenoid belonging to the iridoid glycoside class of natural products.[1] First reported in 1893, it is predominantly found in plants of the Rubiaceae family.[2] The investigation into this compound has spanned over a century, evolving from basic extraction and characterization to detailed elucidation of its complex structure and biological mechanisms of action. This guide traces this historical journey, providing a technical foundation for researchers in the field.

Historical Timeline of Discovery and Isolation

The scientific journey of this compound can be segmented into distinct periods of discovery, isolation, structural elucidation, and biological investigation.

-

1893: First reported presence of a compound, later identified as this compound, in plants belonging to the Rubiaceae family.[2]

-

1933: The first documented isolation of this compound is credited to Herissey from the plant Coprosma baueriana.[3]

-

1952: A.R. Trim and R. Hill published a significant paper detailing the preparation and properties of this compound, providing a more defined protocol for its extraction and initial characterization.[4]

-

1965: The definitive structure of this compound was elucidated by L. H. Briggs and colleagues, a landmark achievement in the chemistry of this natural product.[5]

-

Late 20th and Early 21st Century: A surge in research focusing on the pharmacological properties of this compound, uncovering its anti-inflammatory, anti-obesity, and other therapeutic potentials.[6][7]

-

Modern Era: Development of advanced and efficient extraction techniques, such as pressurised hot water extraction (PHWE), for obtaining high-purity this compound in larger quantities.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and formulation in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₁₁ | [2] |

| Molecular Weight | 414.36 g/mol | [2] |

| CAS Number | 14259-45-1 | [2] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 129-131 °C | |

| Optical Rotation [α]D | -200.4° (c=1 in water) | |

| Solubility | Soluble in water, ethanol, and methanol. Sparingly soluble in acetone and ethyl acetate. Insoluble in ether, chloroform, and benzene. | [2] |

Experimental Protocols for Isolation

The methodologies for isolating this compound have significantly evolved, reflecting the advancements in phytochemical extraction and purification technologies.

Historical Isolation Protocol (Based on Trim and Hill, 1952)

This protocol is a reconstruction based on the methodologies described by Trim and Hill and common practices of that era.

Objective: To isolate this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Galium or Asperula species)

-

Ethanol (95%)

-

Lead acetate solution

-

Hydrogen sulfide (gas or saturated aqueous solution)

-

Activated charcoal

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator (or equivalent for solvent removal under reduced pressure)

Methodology:

-

Extraction:

-

Macerate the dried, powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional stirring.

-

Filter the mixture and collect the ethanolic extract.

-

Repeat the extraction process with fresh ethanol to ensure exhaustive extraction.

-

Combine the ethanolic extracts.

-

-

Clarification:

-

Concentrate the combined ethanolic extract under reduced pressure to a smaller volume.

-

To the concentrated aqueous-ethanolic solution, add a solution of lead acetate to precipitate tannins and other impurities.

-

Filter the mixture to remove the precipitate.

-

Bubble hydrogen sulfide gas through the filtrate (or add a saturated aqueous solution of H₂S) to precipitate excess lead as lead sulfide.

-

Filter the solution to remove the lead sulfide precipitate.

-

-

Decolorization and Crystallization:

-

Treat the clarified filtrate with activated charcoal to remove pigments.

-

Filter the solution to remove the charcoal.

-

Concentrate the decolorized filtrate under reduced pressure until crystallization begins.

-

Allow the solution to stand at a cool temperature to facilitate complete crystallization.

-

Collect the crude crystals of this compound by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

-

Modern Isolation Protocol: Pressurised Hot Water Extraction (PHWE)

This method, as described in recent literature, offers a more efficient and environmentally friendly approach to this compound isolation.[1]

Objective: To rapidly isolate this compound from Coprosma quadrifida.

Materials:

-

Air-dried and ground Coprosma quadrifida plant material

-

Pressurised hot water extraction (PHWE) system

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system for purification

-

Methanol

-

Acetonitrile

Methodology:

-

Extraction:

-

Pack the ground plant material into the extraction cell of the PHWE system.

-

Extract the sample with deionized water at an elevated temperature (e.g., 120-150 °C) and pressure (e.g., 100 bar).

-

Collect the aqueous extract.

-

-

Initial Purification:

-

Pass the aqueous extract through a C18 SPE cartridge to remove non-polar impurities.

-

Wash the cartridge with water to elute the polar fraction containing this compound.

-

Collect the aqueous eluate.

-

-

HPLC Purification:

-

Concentrate the aqueous eluate under reduced pressure.

-

Subject the concentrated sample to preparative HPLC using a suitable column (e.g., C18).

-

Elute with a gradient of water and methanol or acetonitrile.

-

Monitor the eluent at a suitable wavelength (e.g., 235 nm) and collect the fraction corresponding to the this compound peak.

-

-

Final Product:

-

Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

-

Confirm the purity and identity of the compound using analytical techniques such as HPLC, LC-MS, and NMR.

-

Structural Elucidation: A Historical Perspective

The determination of this compound's structure in 1965 was a significant achievement, relying on classical chemical degradation methods and early spectroscopic techniques. The process likely involved a combination of the following:

-

Acid Hydrolysis: To break the glycosidic bond, separating the aglycone from the glucose moiety. The identity of glucose was confirmed by standard chemical tests and comparison with an authentic sample.

-

Elemental Analysis: To determine the empirical formula of this compound and its aglycone.

-

Chemical Derivatization: Acetylation of the hydroxyl groups to determine their number and reactivity.

-

Oxidative Degradation: Using reagents like potassium permanganate or ozone to break down the molecule into smaller, identifiable fragments, providing clues about the carbon skeleton.

-

Spectroscopic Analysis:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores, such as the α,β-unsaturated lactone system in this compound.

-

Infrared (IR) Spectroscopy: To identify functional groups like hydroxyls, esters, and the lactone carbonyl.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectroscopy would have provided crucial information about the number and connectivity of protons in the molecule, ultimately leading to the final structural confirmation.

-

The culmination of data from these methods allowed Briggs and his team to piece together the bicyclic iridoid core, the position of the substituents, and the stereochemistry of this compound.[5]

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its anti-inflammatory and anti-obesity effects being the most extensively studied.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and MAPK signaling pathways.[8][9] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[8]

Caption: this compound's anti-inflammatory mechanism.

Anti-obesity Activity

The anti-obesity effects of this compound are multifaceted. Studies have shown that it can reduce body weight, visceral fat, and food intake in animal models fed a high-fat diet.[6][10] The proposed mechanisms include:

-

Modulation of Hypothalamic Appetite Regulators: this compound has been found to alter the expression of genes in the hypothalamus that control hunger and satiety.[2][11]

-

Alteration of Taste Perception: It may influence the expression of taste receptors in the oral cavity, potentially reducing the preference for high-fat foods.[2]

-

Regulation of Lipid Metabolism: this compound can modulate the expression of enzymes involved in fatty acid synthesis and oxidation in adipose tissue and the liver.[10]

Caption: Proposed mechanisms of this compound's anti-obesity effects.

Conclusion

The journey of this compound from its initial discovery to its current status as a promising therapeutic agent highlights the significant advancements in natural product chemistry and pharmacology. The historical methods of isolation, though laborious, laid the groundwork for its initial characterization. Modern techniques now allow for its efficient production, facilitating in-depth biological studies. The elucidation of its anti-inflammatory and anti-obesity mechanisms provides a strong rationale for its further development as a potential therapeutic. This guide serves as a comprehensive technical resource to support and inspire future research into this fascinating and valuable natural compound.

References

- 1. This compound exhibits a novel anti-leukemic activity by triggering ER stress-regulated apoptosis via targeting GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. tripod.swarthmore.edu [tripod.swarthmore.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phytochemical and pharmacological properties of this compound, a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. scispace.com [scispace.com]

- 10. Structure Determination of Natural Products by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Asperuloside: A Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperuloside (ASP), an iridoid glycoside predominantly found in plants of the Rubiaceae family, is a secondary metabolite recognized for a wide array of pharmacological properties.[1] As a bioactive natural compound, it has garnered significant interest for its therapeutic potential in treating a variety of human diseases.[1] Preclinical studies have highlighted its role as an anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agent, making it a promising candidate for further drug development.[1][2][3] This guide provides a comprehensive overview of the preliminary screening methodologies for evaluating the biological activities of this compound, complete with detailed experimental protocols, quantitative data summaries, and illustrations of the key signaling pathways involved.

General Workflow for Bioactivity Screening

The preliminary screening of a natural product like this compound follows a logical progression from broad-spectrum in vitro assays to more targeted mechanistic studies. This workflow ensures an efficient evaluation of its therapeutic potential while identifying the most promising avenues for further investigation.

Caption: General experimental workflow for this compound screening.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[4] Studies show it suppresses nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4][5] The underlying mechanism involves the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[4][6]

Signaling Pathway: NF-κB and MAPK Inhibition

References

- 1. Phytochemical and pharmacological properties of this compound, a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a promising multi-target agent for Alzheimer's disease: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exhibits a novel anti-leukemic activity by triggering ER stress-regulated apoptosis via targeting GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of Asperuloside in Hedyotis diffusa

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the quantitative determination of asperuloside, a key bioactive iridoid glycoside, in Hedyotis diffusa Willd. (also known as Oldenlandia diffusa). Accurate quantification of this compound is critical for the quality control, standardization, and clinical development of this important medicinal plant. Hedyotis diffusa has a long history in traditional medicine for treating inflammation-linked diseases and has garnered significant attention for its anti-cancer properties[1].

Section 1: Extraction of this compound from Plant Material

The initial and critical step in quantification is the efficient extraction of this compound from the raw plant material. The choice of method can significantly impact the final yield.

Sample Preparation

Dried, whole plants of Hedyotis diffusa are typically pulverized into a homogenous powder (e.g., 80 mesh) to increase the surface area for solvent interaction. Samples should be stored in desiccators at room temperature prior to extraction.

Recommended Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-Assisted Extraction is an efficient method that enhances extraction by using acoustic cavitation to disrupt cell walls.

Protocol:

-

Weigh approximately 1.0 g of powdered Hedyotis diffusa into a conical flask.

-

Add 50 mL of the extraction solvent. Methanol or 70-95% ethanol are commonly used solvents for extracting iridoid glycosides[2].

-

Place the flask in an ultrasonic bath.

-

Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

-

After extraction, cool the mixture to room temperature and centrifuge at approximately 10,000 rpm for 10 minutes.

-

Collect the supernatant. For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants combined.

-

Filter the final extract through a 0.22 or 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial for analysis.

An alternative, traditional method is Heat Reflux Extraction , which involves boiling the sample in 95% ethanol for several hours[2]. While effective, UAE is generally faster and consumes less energy.

Section 2: Analytical Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable method for quantifying this compound. For higher sensitivity and specificity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be employed[1].

Primary Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A detector measures the analyte as it elutes, and the resulting peak area is proportional to its concentration.

Detailed HPLC Protocol: A validated HPLC-PDA (Photodiode Array) method is suitable for the determination of this compound. The following table outlines a typical set of experimental conditions.

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography system with UV or PDA detector |

| Column | C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution is often preferred for complex extracts. A common system consists of (A) 0.1% formic or phosphoric acid in water and (B) acetonitrile or methanol. |

| Example Gradient | Start with ~10% B, linearly increase to 90% B over 20-30 minutes. |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV detector set at a wavelength between 230-240 nm |

| Injection Volume | 10 - 20 µL |

| Standard Prep. | Prepare a stock solution of pure this compound standard (~1 mg/mL in methanol) and create a series of dilutions (e.g., 1.56 to 100 µg/mL) to generate a calibration curve. |

Advanced Method: UPLC-QTOF-MS

For research applications requiring higher resolution and the ability to identify multiple compounds simultaneously, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful tool. This technique provides accurate mass measurements for both precursor and product ions, aiding in the unambiguous identification of constituents in complex mixtures[3].

Section 3: Method Validation

To ensure that the analytical method is reliable, accurate, and precise, it must be validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.

| Parameter | Description & Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is plotted and the coefficient of determination (R²) should be ≥ 0.999.[4] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically calculated as 3.3 × (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. Example ranges are 0.04–0.97 µg/mL.[4] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically calculated as 10 × (σ/S). Example ranges are 0.13–2.95 µg/mL.[4] |

| Precision (RSD%) | The closeness of agreement among a series of measurements. Assessed at intra-day and inter-day levels. The Relative Standard Deviation (RSD) should typically be < 3-6%.[4] |

| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments. Recoveries should be within 95-105%.[4] |

Section 4: Quantitative Data Summary

The this compound content in Hedyotis diffusa is known to vary significantly based on factors such as geographical origin, harvest time, and processing methods. This variability underscores the importance of robust quality control for any application.

| Plant Source / Batch | Analytical Method | This compound Content | Reference |

| H. diffusa from different habitats | HPLC | Varies significantly between samples | [1] |

| 6 batches of H. diffusa | UPLC-UV | Specific values not detailed, but method was effective for quality analysis | [4] |

| H. diffusa (General) | HPLC | Iridoid glycosides are major components | [5] |

Note: While multiple studies confirm the successful quantification of this compound, specific mg/g values are highly variable and often not reported in review articles. The validated UPLC-UV method has shown good recoveries (96.31% to 104.22%), indicating its suitability for accurate quantification across different batches[4].

Section 5: Visualized Diagrams and Workflows

Rationale for Quantification: this compound's Anti-inflammatory Pathway

This compound exerts anti-inflammatory effects by suppressing key signaling pathways. Understanding this mechanism provides a biological rationale for its precise quantification in drug development.

Caption: this compound inhibits LPS-induced inflammation via NF-κB and MAPK pathways.

General Experimental Workflow

The end-to-end process from plant material to final result follows a structured workflow.

Caption: Workflow for this compound quantification from plant to final result.

Logical Diagram of an HPLC System

This diagram illustrates the core components of an HPLC system and the flow of solvent and sample.

Caption: Core components and logical flow of a typical HPLC system.

References

- 1. The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Qualitative analysis of the chemical constituents in Hedyotis diffusa by HPLC-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Asperuloside: A Comprehensive Pharmacological Review for Drug Discovery and Development

An In-depth Technical Guide on the Iridoid Glycoside's Therapeutic Potential

Introduction

Asperuloside, a naturally occurring iridoid glycoside, has garnered significant scientific attention for its diverse and promising pharmacological activities. Primarily isolated from plants of the Rubiaceae family, this bioactive compound has demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, anti-cancer, and anti-obesity effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental methodologies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.

Pharmacological Activities

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary pharmacological activities documented in preclinical studies are detailed below.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties. Its mechanism of action primarily involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators.

In various studies, this compound has been observed to significantly decrease the levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] The anti-inflammatory effects are mediated through the suppression of the phosphorylation of key signaling proteins, including IκB-α, p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][4]

Antioxidant Activity

This compound exhibits significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream antioxidant enzymes.[1] This mechanism enhances the cellular defense against oxidative stress. In vivo studies have shown that this compound can ameliorate obesity-associated endothelial dysfunction by activating the Nrf2/HO-1 signaling pathway, thereby maintaining redox homeostasis.[7]

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.[8] Its neuroprotective mechanisms are multifaceted, involving its anti-inflammatory and antioxidant activities. This compound has been shown to modulate key signaling pathways implicated in neuronal survival, such as the Notch and PI3K/Akt/mTOR pathways.[8][9]

In preclinical models, this compound has demonstrated the ability to attenuate glial cell activation, suppress pro-inflammatory cytokines in the brain, restore mitochondrial function, and promote neuronal survival.[8] Furthermore, it has been shown to facilitate the autophagic clearance of toxic protein aggregates, which is a hallmark of many neurodegenerative disorders.[8]

Anti-Cancer Activity

This compound has demonstrated anti-cancer potential in various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. While the precise molecular targets are still under investigation, studies have pointed towards the involvement of multiple signaling pathways. Natural compounds are known to exert anti-cancer effects by influencing transcription factors, cell signaling, and epigenetic modifications.[10][11][12]

Anti-Obesity Effects

Studies in animal models of obesity have revealed that this compound can effectively reduce body weight, visceral fat accumulation, and improve metabolic parameters.[13][14][15] The anti-obesity effects of this compound are attributed to its ability to modulate hypothalamic signaling pathways that regulate appetite and energy expenditure.[16]

In high-fat diet-induced obese mice, this compound administration led to a significant reduction in food intake and body weight.[14][15] It also improved glucose homeostasis and insulin sensitivity.[17] Mechanistically, this compound has been shown to alter the gut microbiota and modulate the expression of genes involved in lipid metabolism.[17]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological activities of this compound.

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| K562 (Chronic Myeloid Leukemia) | Proliferation | 800.9 | [17] |

Table 1: Anti-Cancer Activity of this compound

| Assay | Method | Activity | Reference |

| DPPH Radical Scavenging | Spectrophotometry | Concentration-dependent scavenging | [18] |

| ABTS Radical Scavenging | Spectrophotometry | Concentration-dependent scavenging | [18] |

Table 2: Antioxidant Activity of this compound

| Cell Line | Treatment | Measured Parameters | Effect | Reference |

| RAW 264.7 | LPS (50 ng/mL) + this compound (40, 80, 160 µg/mL) | NO, PGE2, TNF-α, IL-6 | Significant decrease in a dose-dependent manner | [5] |

Table 3: Anti-inflammatory Activity of this compound

Experimental Protocols

Anti-inflammatory Activity Assay (in vitro)

Cell Line: RAW 264.7 murine macrophage cells.[19]

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[19]

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.[5]

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 50 ng/mL) and incubating for 24 hours.[5]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.[19]

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these cytokines in the culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[20]

-

-

Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated and total forms of IκB-α, p38, ERK, and JNK, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Antioxidant Activity Assays (in vitro)

DPPH Radical Scavenging Assay: [18]

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 515 nm. The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of the control.

ABTS Radical Scavenging Assay: [18]

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

-

The ABTS•+ solution is diluted with methanol to a specific absorbance at 734 nm.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

After a 30-minute incubation, the absorbance is measured at 734 nm. The percentage of inhibition is calculated.

Neuroprotective Activity Assay (in vitro)

Cell Line: PC12 rat pheochromocytoma cells.[21]

Methodology:

-

Cell Culture: PC12 cells are cultured in RPMI 1640 medium supplemented with horse serum and fetal bovine serum.[21]

-

Induction of Glutamate Toxicity: Cells are exposed to glutamate (e.g., 20 mM) to induce excitotoxicity.[21]

-

Treatment: Cells are pre-treated with various concentrations of this compound before glutamate exposure.

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.[21]

-

Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA.

Anti-Cancer Activity Assay (in vitro)

Cell Line: K562 (human chronic myeloid leukemia).[17]

Methodology:

-

Cell Culture: K562 cells are cultured in an appropriate medium.

-

Treatment: Cells are treated with different concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Cell Proliferation Assay: The anti-proliferative effect is determined using assays such as the MTT or SRB (sulforhodamine B) assay to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[17]

-

Apoptosis Assay: Apoptosis can be evaluated by methods such as Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases.

Anti-Obesity Study (in vivo)

Animal Model: High-fat diet (HFD)-induced obese mice (e.g., C57BL/6J).[13]

Methodology:

-

Induction of Obesity: Mice are fed a high-fat diet for several weeks to induce obesity and metabolic syndrome.

-

Treatment: A treatment group receives this compound (e.g., administered orally) daily for a specified duration (e.g., 12 weeks).[14] A control group receives the vehicle.

-

Monitoring: Body weight, food intake, and water consumption are monitored regularly.

-

Metabolic Analysis: At the end of the study, blood samples are collected to measure glucose, insulin, and lipid profiles.

-

Tissue Analysis: Adipose tissue and liver are collected for histological analysis and gene expression studies (e.g., qPCR to measure markers of inflammation and lipid metabolism).

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Caption: this compound's Anti-inflammatory Mechanism.

Caption: this compound's Antioxidant Mechanism.

Caption: In Vitro Anti-inflammatory Assay Workflow.

Conclusion

This compound is a promising natural compound with a robust and diverse pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuroprotection, cancer, and obesity underscores its significant therapeutic potential. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of this compound, conducting comprehensive preclinical toxicology and pharmacokinetic studies, and ultimately translating these promising findings into clinical applications for the treatment of a range of human diseases.

References

- 1. This compound as a Novel NRF2 Activator to Ameliorate Endothelial Dysfunction in High Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 4. This compound and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound activates hepatic NRF2 signaling to stimulate mitochondrial metabolism and restore lipid homeostasis in high fat diet-induced MAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | this compound Enhances Taste Perception and Prevents Weight Gain in High-Fat Fed Mice [frontiersin.org]

- 15. This compound Enhances Taste Perception and Prevents Weight Gain in High-Fat Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound Improves Obesity and Type 2 Diabetes through Modulation of Gut Microbiota and Metabolic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. mdpi.com [mdpi.com]

- 20. iosrphr.org [iosrphr.org]

- 21. Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assessment of Asperuloside's Antioxidant Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperuloside, an iridoid glycoside found predominantly in plants of the Rubiaceae family, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its antioxidant potential stands out as a key therapeutic attribute. This technical guide provides an in-depth overview of the in vitro methods used to assess the antioxidant capacity of this compound. It details the experimental protocols for common antioxidant assays, summarizes the available quantitative data, and visualizes the underlying molecular mechanisms, including the modulation of the Nrf2/HO-1 and MAPK signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the antioxidant properties of this compound and its potential applications in human health.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play crucial roles in cell signaling, an imbalance between ROS production and the body's antioxidant defense mechanisms leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with the ability to counteract oxidative stress.[1][2] Its antioxidant effects are attributed to its capacity to scavenge free radicals directly and to modulate endogenous antioxidant defense systems.[3][4][5] This guide focuses on the in vitro methodologies employed to characterize and quantify the antioxidant potential of this compound.

Quantitative Assessment of Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Radical Scavenging Activity of this compound

| Assay | Test System | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH | Methanolic solution | 98 ± 8.96 | Ascorbic Acid | - |

| Superoxide Radical | - | 76.27 ± 6.12 | - | - |

| Nitric Oxide Radical | - | 151.95 ± 4.24 | - | - |

| Hydroxyl Radical | - | 24.92 ± 2.10 | - | - |

| Peroxynitrite Radical | - | 220.53 ± 11.90 | - | - |

| Data presented as mean ± standard deviation. IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.[6] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7][8]

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic acid, Trolox) in methanol.

-

In a 96-well plate, add 100 µL of each concentration of this compound or standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as the blank.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Figure 1: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7][9]

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).

-

Add 10 µL of each concentration of this compound or standard to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using the formula provided for the DPPH assay.

-

The IC50 value is then determined.

Figure 2: Experimental workflow for the ABTS radical scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[7][10]

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare various concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).

-

Add 20 µL of the sample or standard to a 96-well plate.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using the standard, and the results for this compound are expressed as equivalents of the standard (e.g., µM Fe²⁺/g).

Figure 3: Experimental workflow for the FRAP assay.

Cellular Antioxidant Activity

Beyond chemical assays, it is crucial to assess the antioxidant activity of this compound in a biological context. Cellular antioxidant activity (CAA) assays measure the ability of a compound to prevent intracellular ROS formation.

General Protocol for Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture: Seed adherent cells (e.g., HepG2, RAW 264.7) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific period (e.g., 1-24 hours).

-

Loading with Fluorescent Probe: Wash the cells and incubate them with a fluorescent probe that is sensitive to oxidation, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂, AAPH).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Data Analysis: The antioxidant activity is determined by the ability of this compound to suppress the increase in fluorescence compared to control cells.

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating key signaling pathways involved in the cellular antioxidant response.

Nrf2/HO-1 Signaling Pathway